molecular formula C13H13ClN2O2S B14432155 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-91-5

1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride

Cat. No.: B14432155
CAS No.: 77148-91-5
M. Wt: 296.77 g/mol
InChI Key: KNHOOTZWPPNXCI-UHFFFAOYSA-M
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Description

1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfanyl group attached to a 3-nitrophenylmethyl moiety. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.

Preparation Methods

The synthesis of 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-2-iodopyridinium iodide.

    Nucleophilic Substitution: The iodide is then replaced by a sulfanyl group through a nucleophilic substitution reaction with a thiol derivative of 3-nitrobenzyl chloride.

    Ion Exchange: The final step involves an ion exchange reaction to replace the iodide ion with a chloride ion, yielding the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyridinium core can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Its derivatives may have pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form covalent bonds with thiol-containing proteins.

Comparison with Similar Compounds

1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:

    1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with the nitro group in the para position.

    1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}quinolinium chloride: Similar structure but with a quinolinium core instead of a pyridinium core.

    1-Methyl-2-{[(3-aminophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group.

These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

CAS No.

77148-91-5

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

1-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyridin-1-ium;chloride

InChI

InChI=1S/C13H13N2O2S.ClH/c1-14-8-3-2-7-13(14)18-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

KNHOOTZWPPNXCI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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